An In-depth Technical Guide to N-Acetyl-5-chloroindole
An In-depth Technical Guide to N-Acetyl-5-chloroindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-5-chloroindole, bearing the CAS number 94353-40-9, is a halogenated derivative of the indole scaffold, a privileged structure in medicinal chemistry. The introduction of a chlorine atom at the 5-position and an acetyl group on the indole nitrogen significantly modulates the electronic and steric properties of the parent molecule. This alteration influences its reactivity, metabolic stability, and potential biological activity. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of N-Acetyl-5-chloroindole. It is intended to serve as a valuable resource for researchers engaged in the synthesis of novel indole derivatives and the exploration of their therapeutic potential. The indole nucleus is a cornerstone in the development of a wide array of pharmaceuticals, including treatments for cancer, infectious diseases, and neurological disorders.[1][2][3] The strategic functionalization of the indole ring, as seen in N-Acetyl-5-chloroindole, is a key strategy in the design of new chemical entities with tailored pharmacological profiles.[1][2]
Physicochemical Properties
The properties of N-Acetyl-5-chloroindole can be inferred from data on closely related analogs, such as 5-chloroindole and N-acetylindole.
| Property | Value (Predicted/Inferred) | Source/Basis of Inference |
| Molecular Formula | C₁₀H₈ClNO | Derived from structure |
| Molecular Weight | 193.63 g/mol | Calculated from formula |
| Appearance | White to off-white crystalline solid | Based on 5-chloroindole[4] and N-acetylindole |
| Melting Point | Expected to be higher than 5-chloroindole (69-71 °C) due to the acetyl group increasing intermolecular forces. | Based on 5-chloroindole data[4] |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in non-polar solvents and water. | Inferred from related compounds[5][6] |
| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from light. | General stability of indole derivatives[7] |
Synthesis and Purification
The most direct and common method for the preparation of N-Acetyl-5-chloroindole is the N-acetylation of 5-chloroindole.
Synthetic Workflow
The synthesis involves the reaction of 5-chloroindole with an acetylating agent, typically in the presence of a base or as a neat reaction with acetic anhydride.
Caption: General workflow for the synthesis of N-Acetyl-5-chloroindole.
Detailed Experimental Protocol
Materials:
-
5-Chloroindole
-
Acetic anhydride
-
Dry Dioxane (optional)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Ethanol or hexane for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloroindole in a minimal amount of dry dioxane or use it neat if reacting directly with acetic anhydride.
-
Addition of Acetylating Agent: Add a slight excess (1.1 to 1.5 equivalents) of acetic anhydride to the flask. The reaction with acetyl chloride would necessitate an inert atmosphere and a base to neutralize the HCl byproduct.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude N-Acetyl-5-chloroindole by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
-
Causality in Experimental Choices:
-
Acetylating Agent: Acetic anhydride is often preferred due to its lower cost and the fact that the byproduct, acetic acid, is easily removed. Acetyl chloride is more reactive but generates corrosive HCl gas.
-
Solvent: Dioxane is a suitable solvent for this reaction.[8] However, performing the reaction neat with acetic anhydride can be more efficient and avoids the need for solvent removal.
-
Work-up: The aqueous sodium bicarbonate wash is crucial to remove acidic impurities. The brine wash helps to remove any remaining water from the organic layer.
-
Purification: Recrystallization is an effective method for purifying solid products. If the product is not sufficiently pure after recrystallization, column chromatography provides a higher degree of separation.
Spectroscopic Characterization
The structural elucidation of N-Acetyl-5-chloroindole relies on standard spectroscopic techniques. The following are predicted spectra based on the analysis of 5-chloroindole and N-acetylindole.
¹H NMR Spectroscopy
The proton NMR spectrum will show characteristic signals for the indole ring protons and the acetyl group. The electron-withdrawing nature of the chlorine at C5 will influence the chemical shifts of the aromatic protons.[9]
-
N-H Proton (indole): This peak, present in 5-chloroindole typically between δ 8.0-12.0 ppm, will be absent in the N-acetylated product.[9]
-
Acetyl Protons (-COCH₃): A sharp singlet is expected around δ 2.5-2.7 ppm.
-
Indole Ring Protons:
-
H3: Expected around δ 6.5-6.7 ppm.
-
H2: Expected around δ 7.2-7.4 ppm.
-
Aromatic Protons (H4, H6, H7): These will appear in the aromatic region (δ 7.0-7.8 ppm). The chlorine at C5 will deshield the adjacent protons, H4 and H6.[9] A typical splitting pattern for a 5-substituted indole would be a doublet for H4, a doublet of doublets for H6, and a doublet for H7.[9]
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (-C=O): Expected in the downfield region, around δ 168-172 ppm.
-
Acetyl Methyl Carbon (-CH₃): Expected around δ 23-25 ppm.
-
Indole Ring Carbons:
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in N-Acetyl-5-chloroindole.
-
C=O Stretch (Amide): A strong absorption band is expected around 1690-1710 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic -CH₃): Bands just below 3000 cm⁻¹.
-
C-N Stretch: Around 1200-1350 cm⁻¹.
-
C-Cl Stretch: In the fingerprint region, typically below 800 cm⁻¹.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7][10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
N-acetylated indoles and their halogenated derivatives are important intermediates in the synthesis of a variety of biologically active compounds.[11][12] The indole scaffold is a key component of many natural products and pharmaceuticals.[1][2][13]
Potential Signaling Pathway Interactions
The N-acetyl group can influence the molecule's ability to act as a hydrogen bond donor, which can be critical for receptor binding. The 5-chloro substituent can enhance binding affinity through halogen bonding and can also block a potential site of metabolic oxidation, thereby increasing the compound's in vivo half-life.
Caption: Hypothetical interaction of N-Acetyl-5-chloroindole with a cellular signaling pathway.
The diverse biological activities of indole derivatives make N-Acetyl-5-chloroindole a valuable starting material for the synthesis of novel compounds with potential applications in areas such as:
-
Anticancer agents: Many indole-based compounds exhibit potent anticancer activity.[1]
-
Antimicrobial agents: The indole nucleus is found in various antimicrobial compounds.[2][11]
-
Neurologically active agents: Indole derivatives are used in the treatment of various neurological and psychiatric disorders.[14]
Conclusion
N-Acetyl-5-chloroindole is a synthetically accessible and valuable building block for medicinal chemistry and drug discovery. Its properties, derived from the strategic placement of an acetyl group and a chlorine atom on the indole scaffold, make it an attractive starting point for the development of new therapeutic agents. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to further explore the chemical and biological landscape of this promising indole derivative.
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